molecular formula C16H13N11O5 B11515907 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11515907
M. Wt: 439.35 g/mol
InChI Key: WKGNBLMGUFMDEO-UHFFFAOYSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, pyrazole, triazole, and carbohydrazide

Preparation Methods

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Synthesis of the pyrazole ring: This involves the reaction of hydrazine derivatives with diketones or similar compounds.

    Formation of the triazole ring: This can be done via azide-alkyne cycloaddition reactions.

    Coupling of the rings: The final step involves coupling the different ring systems together using suitable coupling agents and conditions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-cancer, anti-inflammatory, and antimicrobial agents.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

    Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex molecules, making it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds, such as:

    1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound shares the oxadiazole and triazole rings but differs in the substituents attached to these rings.

    3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound contains multiple oxadiazole rings and exhibits different chemical properties and reactivity.

Properties

Molecular Formula

C16H13N11O5

Molecular Weight

439.35 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(1-methyl-4-nitropyrazole-3-carbonyl)-5-phenyltriazole-4-carbohydrazide

InChI

InChI=1S/C16H13N11O5/c1-25-7-9(27(30)31)10(21-25)15(28)19-20-16(29)11-12(8-5-3-2-4-6-8)26(24-18-11)14-13(17)22-32-23-14/h2-7H,1H3,(H2,17,22)(H,19,28)(H,20,29)

InChI Key

WKGNBLMGUFMDEO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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